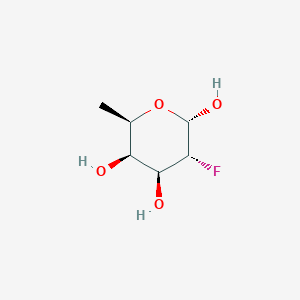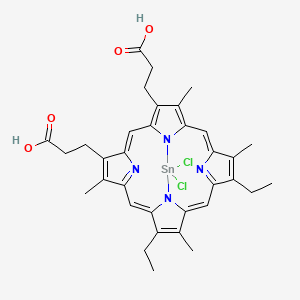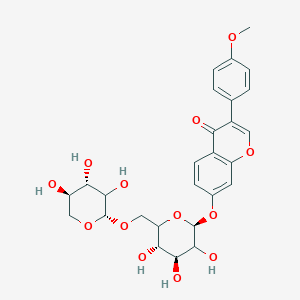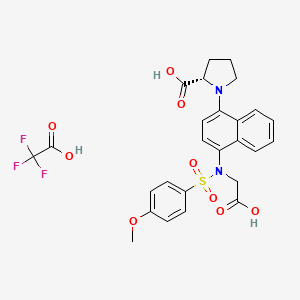
(2S,3R,4S,5R,6R)-3-fluoro-6-methyloxane-2,4,5-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R,4S,5R,6R)-3-fluoro-6-methyloxane-2,4,5-triol is a synthetic organic compound that belongs to the class of fluorinated carbohydrates This compound is characterized by the presence of a fluorine atom at the third carbon position and a methyl group at the sixth carbon position of the oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3R,4S,5R,6R)-3-fluoro-6-methyloxane-2,4,5-triol typically involves the fluorination of a suitable carbohydrate precursor. One common method involves the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out under anhydrous conditions, often in the presence of a base such as pyridine, to facilitate the substitution of a hydroxyl group with a fluorine atom.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available carbohydrate sources. The process includes protection and deprotection steps to ensure selective fluorination and methylation. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process.
Types of Reactions:
Substitution Reactions: The fluorine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxyl or amino groups.
Oxidation Reactions: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the carbonyl groups formed after oxidation, using reducing agents like sodium borohydride (NaBH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM) or Jones reagent in acetone.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Major Products:
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols from carbonyl compounds.
Scientific Research Applications
Chemistry: (2S,3R,4S,5R,6R)-3-fluoro-6-methyloxane-2,4,5-triol is used as a building block in the synthesis of more complex fluorinated carbohydrates. It is also employed in the study of reaction mechanisms involving fluorinated compounds.
Biology: The compound is used in biochemical studies to investigate the effects of fluorine substitution on carbohydrate metabolism and enzyme interactions. It serves as a probe to study the binding and activity of glycosidases and other carbohydrate-processing enzymes.
Medicine: In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its fluorinated nature may enhance the metabolic stability and bioavailability of carbohydrate-based drugs.
Industry: The compound finds applications in the development of specialty chemicals and materials. It is used in the synthesis of fluorinated polymers and surfactants with unique properties.
Mechanism of Action
The mechanism of action of (2S,3R,4S,5R,6R)-3-fluoro-6-methyloxane-2,4,5-triol involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The fluorine atom can influence the electronic properties of the molecule, affecting its binding affinity and reactivity. The compound may act as an inhibitor or substrate for glycosidases, altering their activity and leading to changes in metabolic pathways.
Comparison with Similar Compounds
(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxane-2-yl: A non-fluorinated analog with similar structural features but lacking the fluorine atom.
(2S,3R,4S,5R,6R)-3-chloro-6-methyloxane-2,4,5-triol: A chlorinated analog with a chlorine atom instead of fluorine at the third carbon position.
(2S,3R,4S,5R,6R)-3-fluoro-6-ethyloxane-2,4,5-triol: A similar compound with an ethyl group at the sixth carbon position instead of a methyl group.
Uniqueness: The presence of the fluorine atom at the third carbon position in (2S,3R,4S,5R,6R)-3-fluoro-6-methyloxane-2,4,5-triol imparts unique electronic and steric properties to the molecule. This can influence its reactivity, binding interactions, and overall stability compared to its non-fluorinated or differently substituted analogs.
Properties
Molecular Formula |
C6H11FO4 |
|---|---|
Molecular Weight |
166.15 g/mol |
IUPAC Name |
(2S,3R,4S,5R,6R)-3-fluoro-6-methyloxane-2,4,5-triol |
InChI |
InChI=1S/C6H11FO4/c1-2-4(8)5(9)3(7)6(10)11-2/h2-6,8-10H,1H3/t2-,3-,4+,5-,6+/m1/s1 |
InChI Key |
IRKXGKIPOMIQOD-DVKNGEFBSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O)F)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)O)F)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one](/img/structure/B11931901.png)

![5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B11931916.png)



![2-[2-[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethoxy]ethoxy]ethyl (2R)-2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]butanoate](/img/structure/B11931952.png)


![N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]-D-leucine](/img/structure/B11931967.png)


![methane;3-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]-1H-indole](/img/structure/B11931992.png)

